1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Beschreibung

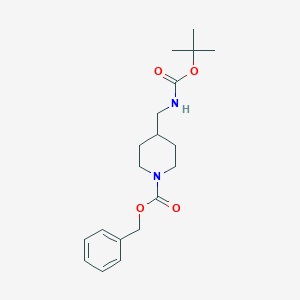

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERNIFFYYTUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635043 | |

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-56-0 | |

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 1 N Cbz 4 N Boc Aminomethyl Piperidine

Selective Deprotection Strategies

The presence of both the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups on the 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine scaffold is pivotal. These groups offer differential stability under various chemical conditions, which is exploited to achieve selective deprotection. This selectivity is the cornerstone of its utility, allowing chemists to unmask one amine functionality for further reaction while the other remains protected.

Cbz Deprotection

The Cbz group, attached to the piperidine (B6355638) ring nitrogen, is typically removed under reductive conditions. The most common method is catalytic hydrogenation, which involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient but requires careful consideration of other functional groups in the molecule that might also be susceptible to reduction.

Alternative, non-reductive methods for Cbz cleavage are also available, which can be advantageous when dealing with sensitive substrates. These often involve the use of Lewis acids or specific nucleophilic reagents. For instance, aluminum chloride (AlCl3) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups with good functional group tolerance. organic-chemistry.org Another approach utilizes 2-mercaptoethanol in the presence of a base, offering a nucleophilic deprotection protocol that avoids harsh hydrogenolysis or strong Lewis acids. organic-chemistry.orgresearchgate.net

| Method | Reagents and Conditions | Selectivity | Reference |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like Methanol (B129727) or Ethanol | High, but can reduce other sensitive groups (e.g., alkenes, alkynes, O-benzyl ethers) | organic-chemistry.org |

| Lewis Acid-Mediated | Aluminum Chloride (AlCl₃) in HFIP, Room Temperature | Good functional group tolerance, avoids reducible groups | organic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, in DMA, 75 °C | Superior for substrates with functionalities sensitive to hydrogenolysis or Lewis acids | organic-chemistry.orgresearchgate.net |

| Low-Carbon Alcohols | Methanol, Ethanol, or tert-Butanol at Room Temperature | Effective for certain heterocyclic amino compounds | researchgate.neteurekaselect.com |

Boc Deprotection

The Boc group, protecting the primary amine of the aminomethyl moiety, is characteristically labile under acidic conditions. This provides a clear orthogonal strategy to the Cbz group, which is generally stable to acids. The standard procedure for Boc removal involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent like ethyl acetate or dioxane. semanticscholar.org

A variety of other reagents and conditions have been developed to achieve this transformation, often with the goal of improving mildness and selectivity. semanticscholar.org Aqueous phosphoric acid has been reported as an environmentally benign and selective reagent for the deprotection of Boc groups, tolerating Cbz groups and other sensitive functionalities. organic-chemistry.org For instances where even mild acidity is problematic, thermal deprotection in continuous flow offers a catalyst-free alternative, where selectivity can be achieved by controlling the temperature. nih.gov

| Method | Reagents and Conditions | Selectivity | Reference |

| Strong Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Standard, highly efficient method; Cbz group is typically stable | semanticscholar.org |

| Mild Acidolysis | Aqueous Phosphoric Acid in THF | Environmentally benign, selective for Boc over Cbz, esters, and ethers | organic-chemistry.org |

| Lewis Acid-Mediated | Cerium(III) chloride (CeCl₃), Zinc Bromide (ZnBr₂), etc. | Can offer different selectivity profiles depending on the Lewis acid and substrate | semanticscholar.orgorganic-chemistry.org |

| Catalyst-Free (Water) | Deionized water at reflux temperature (100 °C) | Green chemistry approach, avoids additional reagents | semanticscholar.org |

| Thermal Deprotection | Continuous flow heating (e.g., 150-230 °C) in various solvents | Acid-free method, selectivity can be tuned by temperature | nih.gov |

Functional Group Transformations at the Piperidine Ring

Following the selective deprotection of the Boc group, the resulting compound, 1-Cbz-4-(aminomethyl)piperidine, possesses a free primary amine. This nucleophilic site serves as a handle for a wide array of functional group transformations, allowing for the introduction of diverse substituents and the construction of elaborate molecular structures.

Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile functional handle. Its reactivity is central to the use of this scaffold in medicinal chemistry and drug discovery. The unmasked amine can participate in reactions typical of primary amines, enabling the synthesis of a vast library of derivatives. researchgate.netgoogle.com These transformations are crucial for structure-activity relationship (SAR) studies, where systematic modification of this part of the molecule can modulate biological activity.

Derivatization via Aminomethyl Group (e.g., Acylation, Alkylation, Amine Coupling)

The free primary amine is readily derivatized through several key reaction types:

Acylation: This reaction forms an amide bond by treating the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534). This is a robust and high-yielding transformation used to introduce a wide variety of acyl groups. google.com

Alkylation: The amine can be alkylated using alkyl halides to form secondary or tertiary amines. google.com Reaction conditions, such as the choice of base (e.g., potassium carbonate) and solvent (e.g., DMF), can be optimized to control the degree of alkylation. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for controlled mono-alkylation.

Amine Coupling: This refers to the formation of an amide bond via condensation with a carboxylic acid. This reaction is not spontaneous and requires the use of a coupling reagent to activate the carboxylic acid. A vast array of such reagents exists, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as well as uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.comnih.govhepatochem.com These reactions are fundamental in peptide synthesis and medicinal chemistry for linking molecular fragments. nih.govnih.gov

| Derivatization | Reagent Class | Typical Conditions | Product | Reference |

| Acylation | Acid Chlorides, Anhydrides | Inert solvent (DCM, THF), Organic Base (e.g., Triethylamine) | Amide | google.com |

| Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Secondary/Tertiary Amine | google.comresearchgate.net |

| Amine Coupling | Carboxylic Acids + Coupling Reagent | Coupling Reagent (HATU, EDC), Base (DIPEA), Solvent (DMF, DCM) | Amide | growingscience.comnih.govnih.gov |

Advanced Functionalization Strategies for Piperidine Scaffolds

Beyond derivatization of the aminomethyl group, advanced strategies focus on modifying the piperidine ring itself to create more complex and three-dimensional structures. Polysubstituted piperidines are highly sought-after motifs in drug discovery. rsc.org

Modern synthetic methods allow for the direct functionalization of the piperidine scaffold. One powerful approach is C-H functionalization, where a C-H bond on the ring is selectively converted into a C-C or C-heteroatom bond. researchgate.net These methods often employ transition metal catalysis and may require a directing group on the piperidine nitrogen to achieve regioselectivity. researchgate.net

Multicomponent reactions (MCRs) offer another efficient strategy for building highly functionalized piperidines in a single step from simple precursors. bohrium.comresearchgate.net For example, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines can yield complex piperidine structures. bohrium.com While these methods typically build the ring from acyclic precursors, the principles can inspire late-stage functionalization strategies. Annulation protocols that directly forge the azaheterocycle also provide a complementary approach to accessing these valuable scaffolds. rsc.org These advanced techniques are essential for exploring new chemical space and developing novel therapeutic agents based on the privileged piperidine core. rsc.orgnih.gov

C-H Activation and Functionalization

Direct functionalization of C-H bonds on saturated heterocyclic rings like piperidine is a powerful strategy in modern organic synthesis, allowing for the introduction of molecular complexity without the need for pre-functionalized starting materials. researchgate.net For N-protected piperidines, the C-H bonds at the α-position to the ring nitrogen (C2 and C6) are particularly susceptible to activation.

Research into the functionalization of N-Boc-piperidine, a closely related structure, has established effective methods for direct α-C–H lithiation followed by reaction with electrophiles. researchgate.netbeilstein-journals.org This approach typically involves deprotonation with a strong base, such as sec-butyllithium (sec-BuLi), often in the presence of a chelating agent like a diamine, at low temperatures (−78 °C). The resulting organolithium intermediate can then be trapped by a variety of electrophiles to introduce new substituents at the α-position. While much of the foundational work has been done on N-Boc-pyrrolidine and N-Boc-piperidine, these principles are applicable to other N-carbamate systems. beilstein-journals.org

In the case of 4-substituted piperidines, this reaction exhibits notable diastereoselectivity. The functionalization of N-Boc-4-substituted piperidines through deprotonative α-lithiation typically yields cis-diastereomers with high selectivity. nih.gov Applying this precedent to this compound, it is expected that α-functionalization would predominantly form the product where the new substituent is cis to the 4-(Boc-aminomethyl) group. This stereochemical control is a significant advantage in synthetic applications. A general procedure for such transformations has been developed that circumvents the need for diamine ligands by using sec-BuLi in THF at a slightly higher temperature of -30 °C. beilstein-journals.org

Table 1: Representative Conditions for α-C-H Functionalization of N-Protected Piperidines

| Step | Reagent/Condition | Purpose | Expected Outcome for Target Compound |

| 1. Deprotonation | sec-BuLi, THF, -78 °C to -30 °C | Formation of an α-lithiated intermediate at C2/C6. | Generation of a nucleophilic center on the piperidine ring. |

| 2. Trapping | Electrophile (e.g., Ph₂CO, MeO₂CCl, TMSCl) | Introduction of a new substituent. | Formation of a new C-C or C-Si bond at the α-position. |

| 3. Stereochemistry | N/A | Governed by the steric influence of the 4-substituent. | Predominantly cis-diastereomer relative to the 4-(Boc-aminomethyl) group. nih.gov |

Conjugation Chemistry for Bioconjugation Applications

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein, peptide, or nucleic acid, to create a new entity with combined properties. chempep.com this compound is an ideal scaffold for use as a linker in bioconjugation due to its orthogonally protected amines. The Cbz and Boc groups can be removed under distinct chemical conditions, allowing for a stepwise approach to conjugation. wikipedia.orgmasterorganicchemistry.com

The primary utility of this compound in bioconjugation begins with the selective deprotection of the Boc group. The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), which leaves the Cbz group intact. wikipedia.org This step unmasks the primary amine of the aminomethyl side-chain, providing a reactive nucleophilic handle for conjugation to a biomolecule of interest.

This newly exposed primary amine can participate in several well-established bioconjugation reactions:

Amide Bond Formation: This is one of the most common bioconjugation strategies. The primary amine can react with activated carboxyl groups, most notably N-hydroxysuccinimide (NHS) esters, on a target molecule (e.g., a protein, dye, or drug) to form a stable amide bond. chempep.com This method is widely used due to the availability of a vast array of NHS-ester-functionalized reagents.

Reductive Amination: The amine can be conjugated to a molecule containing an aldehyde or ketone via reductive amination. The initial reaction forms a Schiff base (imine), which is then reduced with a mild agent like sodium cyanoborohydride to a stable secondary amine linkage. youtube.com This is a key method for modifying glycoproteins after periodate oxidation to generate aldehyde groups.

Modification for Click Chemistry: The primary amine can be acylated with reagents that introduce bioorthogonal functional groups. For instance, reaction with an NHS-ester of an azido-acid or an alkyne-acid would append an azide or alkyne handle, respectively. This modified linker can then be attached to a biomolecule bearing the complementary functional group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring. chempep.com

The Cbz group on the piperidine nitrogen remains stable during these transformations. It can be removed later via hydrogenolysis (e.g., using H₂ and a palladium catalyst) if further modification of the piperidine ring is desired. organic-chemistry.org This two-stage deprotection capability makes this compound a highly versatile linker for creating complex bioconjugates.

Table 2: Bioconjugation Reactions via the Deprotected Aminomethyl Group

| Reaction Type | Required Functional Group on Biomolecule | Reagents/Conditions | Resulting Linkage |

| Amide Bond Formation | N-hydroxysuccinimide (NHS) ester | Aqueous buffer, pH 7-9 | Amide |

| Reductive Amination | Aldehyde or Ketone | NaCNBH₃ or other reducing agent | Secondary Amine |

| Click Chemistry (CuAAC) | Terminal Alkyne (after amine is modified to an azide) | Cu(I) catalyst | 1,2,3-Triazole |

| Click Chemistry (SPAAC) | Strained Cyclooctyne (after amine is modified to an azide) | Catalyst-free, aqueous buffer | 1,2,3-Triazole |

Computational and Theoretical Studies of N Protected Piperidine Systems

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a derivative of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, might bind to a macromolecular target, typically a protein. rsc.org This process is fundamental in structure-based drug design, helping to elucidate the mechanism of action and optimize ligand affinity. youtube.com

Docking studies on piperidine-based compounds have successfully predicted their binding modes within various biological targets, including opioid receptors, cholinesterases, and sigma receptors. nih.govtandfonline.comnih.gov For a molecule like this compound, the process would begin by generating a 3D conformation of the molecule. The piperidine (B6355638) ring itself is a key moiety in many active compounds, such as morphine, where it is essential for analgesic activity. tandfonline.com

The results of docking studies are often visualized through contour maps and interaction diagrams, which highlight the specific amino acid residues involved in binding. nih.govtandfonline.com These studies provide a plausible explanation for the binding affinity measured in in vitro assays and guide the rational design of new, more potent inhibitors. nih.gov

| Parameter | Description | Example from Piperidine Ligand Studies |

| Binding Affinity | A predicted score (e.g., in kcal/mol) indicating the strength of the ligand-receptor interaction. | Piperidine derivatives have shown binding affinities ranging from -8.13 to -13.37 kcal/mol for the µ-opioid receptor. tandfonline.com |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein residues. | Salt bridges, hydrogen bonds, hydrophobic interactions. nih.gov |

| Crucial Residues | Specific amino acids in the binding pocket that are essential for ligand recognition and binding. | Glu172 and Asp126 in the sigma-1 receptor. nih.gov |

| Binding Pose | The predicted orientation and conformation of the ligand within the active site. | Piperidine ligands often assume a linear arrangement, occupying central and hydrophobic pockets of the target. nih.gov |

Prediction of Biological Targets and Activity

Before engaging in extensive preclinical studies, computational tools can predict the likely biological targets and pharmacological activities of new chemical entities. clinmedkaz.org This in silico target fishing is a crucial step in modern drug discovery, helping to identify therapeutic potential, uncover mechanisms of action, or flag potential off-target effects. mdpi.com

For a novel compound like this compound, web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be employed. clinmedkaz.orgclinmedkaz.org These platforms analyze the chemical structure of a query molecule and compare it to large databases of compounds with known biological activities. clinmedkaz.org Based on the principle that structurally similar molecules are likely to have similar biological profiles, these tools generate a list of probable protein targets and a spectrum of potential biological effects. nih.gov

Studies on various piperidine derivatives have shown that this scaffold can interact with a wide array of biological targets, including:

Enzymes clinmedkaz.orgclinmedkaz.org

G-protein coupled receptors (GPCRs) nih.gov

Voltage-gated ion channels clinmedkaz.org

Transporters clinmedkaz.org

The predicted activities for piperidine-containing molecules span numerous therapeutic areas, such as oncology, central nervous system disorders, and infectious diseases. clinmedkaz.orgclinmedkaz.org For example, in silico analysis might predict that a given piperidine derivative has kinase inhibitor or GPCR ligand activity. nih.gov These predictions provide a strong basis for prioritizing which compounds should move forward into more resource-intensive in vitro and in vivo testing. clinmedkaz.org

| Prediction Tool | Methodology | Predicted Output for Piperidine Scaffolds |

| SwissTargetPrediction | 2D and 3D similarity search against a database of known active compounds. clinmedkaz.org | A ranked list of the most probable macromolecular targets (e.g., enzymes, receptors). clinmedkaz.org |

| PASS Online | Structure-Activity Relationship (SAR) analysis based on a large training set. clinmedkaz.org | A spectrum of potential biological activities with probability estimates (Pa > Pi). clinmedkaz.org |

| Molinspiration | Cheminformatics analysis based on structural fragments. nih.gov | Prediction of bioactivity scores for targets like GPCRs, ion channels, and enzymes. nih.gov |

Conformational Analysis and Exit Vector Analysis (EVA)

The three-dimensional shape (conformation) of a molecule is critical to its biological function, as it dictates how the molecule fits into its target's binding site. Conformational analysis of N-protected piperidine systems reveals the most stable spatial arrangements of the ring and its substituents. The piperidine ring typically adopts a low-energy chair conformation. researchgate.net However, the presence of bulky N-protecting groups like Boc can introduce significant steric interactions, such as 1,3-diaxial strain, which may influence the ring's geometry and even favor higher-energy twist-boat conformations in certain substitution patterns. whiterose.ac.uk

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the relative free energies (ΔG) of different conformers, allowing researchers to predict the dominant conformation in solution. nih.govresearchgate.net These studies have shown that the preference for a substituent to be in an axial versus an equatorial position is governed by a complex interplay of steric repulsion, electrostatic forces (like charge-dipole interactions), and hyperconjugative interactions. researchgate.netresearchgate.net The polarity of the solvent also plays a major role in determining conformational preference. nih.govd-nb.info

Exit Vector Analysis (EVA) , often visualized using Exit Vector Plots (EVP), is a computational tool used to map the chemical space occupied by a molecular scaffold. researchgate.net It analyzes the geometric relationship (distances and angles) between "exit vectors"—the points where substituents are attached to the core scaffold. researchgate.netchemrxiv.org For a molecule like this compound, the exit vectors would be at the N1 and C4 positions. EVA helps medicinal chemists understand the three-dimensional diversity of a compound library and can guide the selection of scaffolds for isosteric replacement or for optimizing interactions with a biological target. researchgate.netrsc.org

| Computational Method | Purpose | Key Findings for N-Protected Piperidines |

| DFT Calculations | Determine the relative stability (free energy) of different ring conformations (e.g., chair, twist-boat). researchgate.net | The N-Boc group can destabilize certain chair conformations due to steric strain, influencing substituent orientation. whiterose.ac.uk |

| NBO/NPA Analysis | Elucidate the role of electronic effects like hyperconjugation and electrostatics in stabilizing conformers. researchgate.net | Electrostatic and hyperconjugative forces can favor axial positioning of electronegative substituents. researchgate.netresearchgate.net |

| Exit Vector Analysis (EVA) | Map and visualize the 3D spatial arrangement of substituent vectors on the piperidine scaffold. researchgate.net | Provides a quantitative measure of the 3D shape diversity offered by different piperidine isomers. chemrxiv.orgrsc.org |

Mechanistic Insights into Reaction Pathways

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. This is particularly relevant for understanding the synthesis and stability of protected amines like this compound. The introduction and removal of protecting groups are fundamental operations in organic synthesis, and their mechanisms dictate reaction conditions and orthogonality. masterorganicchemistry.com

The protection of an amine with Boc-anhydride (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl) proceeds via nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the reagent. total-synthesis.comtotal-synthesis.com Computational models can map the energy profile of this reaction, identifying the transition state and intermediates to rationalize reaction rates and selectivity.

More importantly, theoretical studies can illuminate the distinct mechanisms of deprotection, which is key to their orthogonal use.

Boc Deprotection: The Boc group is labile to strong acids like trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the highly stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine. total-synthesis.com

Cbz Deprotection: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). total-synthesis.com The mechanism involves reductive cleavage of the benzylic C-O bond, releasing toluene (B28343) and the carbamic acid, which again loses CO₂ to free the amine. masterorganicchemistry.comtotal-synthesis.com

These differing mechanistic pathways allow for the selective removal of one group in the presence of the other, a critical strategy in complex syntheses. masterorganicchemistry.com Computational studies can also provide mechanistic insights into further functionalization of the piperidine ring, predicting regioselectivity and stereoselectivity based on the steric and electronic influences of the protecting groups. researchgate.net

An in-depth analysis of "this compound" relies on a suite of sophisticated analytical methodologies to confirm its chemical structure and assess its purity. These techniques, ranging from spectroscopy to chromatography and elemental analysis, provide a comprehensive characterization of the compound.

Q & A

Basic Research Question

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Avoid moisture to prevent Boc group hydrolysis .

- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid contact with strong acids/bases. Waste must be segregated and treated via certified hazardous waste protocols .

What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be observed?

Basic Research Question

- ¹H/¹³C NMR :

- ¹H : δ 1.4–1.5 ppm (Boc tert-butyl), δ 5.1 ppm (Cbz CH₂Ph), δ 3.4–3.6 ppm (piperidine CH₂N) .

- ¹³C : 155–160 ppm (carbamate carbonyl), 80 ppm (Boc quaternary carbon) .

- IR : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C ether) .

How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating moderate electrophilicity .

- Molecular Docking : Simulate binding to carbonic anhydrase IX (PDB: 3IAI) to assess sulfonamide-like inhibition. Key interactions: hydrogen bonding with Zn²⁺-bound hydroxyl and hydrophobic contacts with piperidine .

What strategies optimize the compound’s synthetic yield in multi-step reactions?

Advanced Research Question

- Stepwise Protection : Prioritize Cbz protection before Boc to avoid steric hindrance .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Workup : Extract unreacted reagents with dichloromethane and saturate NaHCO₃ to minimize side products .

How can researchers resolve conflicting spectroscopic data (e.g., NMR peak splitting) during characterization?

Advanced Research Question

- Variable Temperature NMR : Perform at −40°C to slow conformational exchange in piperidine rings, resolving split peaks caused by rotameric equilibria .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., CH₂ groups adjacent to carbamates) .

What role does this compound play in drug discovery, particularly as a scaffold for enzyme inhibitors?

Advanced Research Question

- Carbonic Anhydrase Inhibitors : The piperidine core serves as a rigid backbone for positioning sulfonamide groups into enzyme active sites. Derivatives show IC₅₀ values <100 nM .

- Protease Targeting : Boc/Cbz groups enable selective deprotection for conjugation with pharmacophores (e.g., fluorophores, peptide mimics) .

How do Boc and Cbz protecting groups influence the compound’s reactivity in subsequent reactions?

Advanced Research Question

- Boc : Acid-labile (removed with TFA), ideal for orthogonal protection in solid-phase synthesis .

- Cbz : Hydrogenolysis-sensitive (Pd/C, H₂), enabling selective deprotection without disturbing Boc groups .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for cost-effective scaling .

- Exothermic Reactions : Use jacketed reactors to control temperature during Boc/Cbz reactions, preventing thermal degradation .

How can researchers validate the compound’s purity and stability under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.